β-Lyase Substrate Specificity vs. Transaminase
In vitro incubation of S-(4-bromophenyl)-L-cysteine sulfoxide with purified cysteine conjugate β-lyase or isolated rat hepatocytes resulted in the enzymatic formation of p-bromothiophenol and S-(4-bromophenyl)-L-cysteine . By contrast, the corresponding thioether S-(4-bromophenyl)-L-cysteine is not a substrate for β-lyase but is instead processed by cysteine-conjugate transaminase (EC 2.6.1.75) with a reported apparent Km of 0.7–1.0 mM toward the human hepatic enzyme . The sulfoxide, through its C–S bond cleavage pathway, directly generates the free thiol—the putative toxic intermediate—whereas the thioether requires initial transamination followed by β-lyase action on the resulting α-keto acid metabolite. This represents a qualitative, mechanistically decisive difference in metabolic routing.
| Evidence Dimension | Cysteine conjugate β-lyase substrate specificity (qualitative; product formation observed) |
|---|---|
| Target Compound Data | Enzymatically cleaved to p-bromothiophenol and S-(4-bromophenyl)-L-cysteine |
| Comparator Or Baseline | S-(4-bromophenyl)-L-cysteine (thioether): Not a β-lyase substrate; instead transaminated by cysteine-conjugate transaminase (Km ≈ 0.7–1.0 mM) |
| Quantified Difference | Qualitative difference in metabolic pathway entry: direct β-lyase cleavage vs. prerequisite transamination |
| Conditions | Purified rat cysteine conjugate β-lyase; isolated rat hepatocytes; in vitro |
Why This Matters
For researchers constructing in vitro bioactivation or toxicity models, selecting the sulfoxide ensures direct entry into the β-lyase pathway, avoiding the confounding variable of transaminase activity required for thioether processing.
- [1] Tomisawa, H., et al. (1993). A novel pathway for formation of thiol metabolites and cysteine conjugates from cysteine conjugate sulphoxides. Biochemical Pharmacology, 46(7), 1113-1117. PMID: 8216359. View Source
